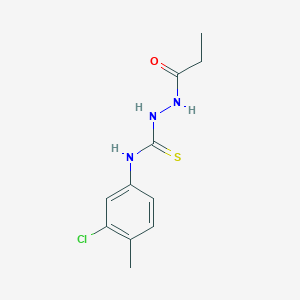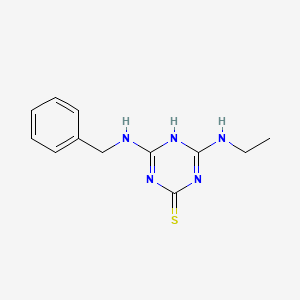
4-(2,5-dimethylphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethylphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide, commonly known as DMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPT is a piperazine derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. DMPT has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contributes to its antioxidant activity. DMPT has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and reduce the production of pro-inflammatory cytokines, which accounts for its anti-inflammatory activity. Additionally, DMPT has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which contributes to its antioxidant activity. DMPT has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which accounts for its anti-inflammatory activity. DMPT has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, DMPT has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has been found to have low toxicity and is well-tolerated in animal models. DMPT has been shown to have a broad spectrum of antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, DMPT has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. DMPT has been found to have some cytotoxicity in certain cell lines, which limits its use in some experiments.
Direcciones Futuras
DMPT has several potential future directions for research. It can be further studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. DMPT can be optimized for use in various applications, such as the development of new antimicrobial agents, neuroprotective agents, and anticancer drugs. DMPT can also be studied for its potential use in agriculture, as it has been found to enhance the growth and development of plants. Additionally, the mechanism of action of DMPT can be further elucidated to optimize its use in various applications.
Conclusion
DMPT is a piperazine derivative that has gained attention in scientific research due to its potential applications in various fields. It has antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. DMPT has been shown to inhibit the growth of various bacterial and fungal strains, scavenge free radicals, reduce inflammation, induce apoptosis in cancer cells, and have a neuroprotective effect. DMPT has several potential future directions for research, including the development of new antimicrobial agents, neuroprotective agents, anticancer drugs, and its potential use in agriculture.
Métodos De Síntesis
DMPT is synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylhydrazine with 3-methylbenzoyl chloride to form the intermediate 4-(2,5-dimethylphenyl)-N-(3-methylphenyl) hydrazinecarbothioamide. This intermediate is then reacted with piperazine to form DMPT. The purity of DMPT can be enhanced through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
DMPT has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. DMPT has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DMPT has also been found to scavenge free radicals and reduce oxidative stress, which makes it a potential therapeutic agent for the treatment of various oxidative stress-related diseases. DMPT has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, DMPT has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-15-5-4-6-18(13-15)21-20(24)23-11-9-22(10-12-23)19-14-16(2)7-8-17(19)3/h4-8,13-14H,9-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUCYVUIGMGKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethylphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)
![2-[(4-chlorophenyl)thio]-N-(1-propyl-1H-tetrazol-5-yl)acetamide](/img/structure/B5740906.png)



![3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)



![N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)
![N-ethyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5740989.png)
![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)
![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)